molecular formula C15H25ClN2O B1426380 N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride CAS No. 1220029-80-0

N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride

Cat. No.: B1426380
CAS No.: 1220029-80-0
M. Wt: 284.82 g/mol
InChI Key: BBHLOYKJEINZSB-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride is a chemical compound with the molecular formula C15H25ClN2O and a molecular weight of 284.83 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to an aniline moiety via a methoxy linker. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride typically involves the reaction of N,N-diethylaniline with 3-pyrrolidinemethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving neurotransmitter receptors and ion channels.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound binds to these targets and modulates their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)14-6-5-7-15(10-14)18-12-13-8-9-16-11-13;/h5-7,10,13,16H,3-4,8-9,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHLOYKJEINZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-80-0
Record name Benzenamine, N,N-diethyl-3-(3-pyrrolidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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